Bienvenue dans la boutique en ligne BenchChem!

CP102

Iron chelation Biliary excretion Hydroxypyridinones

Select CP102 when your experimental design demands a metabolic-stable, poorly metabolized iron chelator that eliminates confounding pharmacokinetic variability. Unlike deferiprone (CP20), CP102 shows no significant metabolic alteration as a function of iron load, ensuring observed biliary iron clearance reflects chelator activity alone. Ideal for longitudinal iron manipulation studies and oral administration in drinking water (2 mg/mL) for non-invasive, stress-free iron depletion in rodents. Pair with prodrug CP117 for SAR studies comparing parent-vs-prodrug biliary iron excretion enhancement.

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
CAS No. 126055-13-8
Cat. No. B160784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP102
CAS126055-13-8
SynonymsCP 102
CP-102
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)C=CN1CCO)O
InChIInChI=1S/C9H13NO3/c1-2-7-9(13)8(12)3-4-10(7)5-6-11/h3-4,11,13H,2,5-6H2,1H3
InChIKeyQEUNHAYEJPIRIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP102 (CAS 126055-13-8): A 3-Hydroxypyridin-4-one Iron Chelator for Preclinical Iron Overload Studies


CP102 (CAS: 126055-13-8), chemically designated as 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-4(1H)-pyridinone, is a small-molecule iron chelator belonging to the 3-hydroxypyridin-4-one (HPO) class . The compound chelates ferric iron (Fe³⁺) and has been utilized in preclinical models to investigate hepatic iron mobilization and biliary iron excretion pathways . CP102 should not be confused with other Pfizer-designated compounds bearing similar nomenclature (e.g., CP-101,606, an NR2B-selective NMDA antagonist) [1].

Why 3-Hydroxypyridin-4-one Iron Chelators Are Not Interchangeable: The CP102 Differentiation Challenge


Within the 3-hydroxypyridin-4-one (HPO) class of iron chelators, structural variations—even minor substitutions on the pyridinone ring—profoundly affect metabolic stability, biliary excretion efficiency, and urinary recovery profiles [1]. Critically, CP102 is characterized as a poorly metabolized chelator, whereas close analogs such as CP20 (deferiprone) and CP94 undergo significant metabolic transformation [2]. Furthermore, CP102 exhibits distinct pharmacokinetic behavior under iron-loaded versus normal physiological states, directly influencing its suitability for specific preclinical models of iron overload [3]. Substituting CP102 with a more extensively metabolized HPO analog will confound experimental interpretation of iron mobilization kinetics and route-of-elimination studies.

CP102 Differentiation Evidence: Quantitative Comparisons Against HPO Class Chelators


Biliary Iron Excretion: CP102 vs. CP41 and Prodrugs in Normal and Iron-Overloaded Rats

In a comparative study of novel hydroxypyridin-4-one iron chelators, CP102 increased the cumulative biliary recovery of ⁵⁵Fe by 5.2-fold in normal rats relative to untreated controls [1]. In iron-overloaded rats, the same compound achieved a 12.6-fold increase in biliary ⁵⁵Fe recovery [1]. CP102 exhibited a distinct biliary excretion enhancement profile compared to CP41 (11.5-fold in normal rats) and its own prodrug CP117 (7.9-fold in normal rats) [1]. This demonstrates that CP102 is an effective biliary iron mobilizer, though its prodrug CP117 and the analog CP41 may offer alternative degrees of biliary excretion enhancement under different iron-loading conditions.

Iron chelation Biliary excretion Hydroxypyridinones Preclinical pharmacology

Metabolic Stability: Urinary Recovery of Unchanged CP102 vs. CP20 and CP94

CP102 is characterized as a poorly metabolized 3-hydroxypyridin-4-one, in stark contrast to CP20 (deferiprone) and CP94 [1]. In normal rats, CP20 exhibits 36.2 ± 9.9% urinary recovery of unchanged drug, increasing significantly to 78.7 ± 8.1% in iron-loaded animals (p ≤ 0.02) [1]. CP94 similarly shows metabolism-dependent changes (20.1 ± 4.5% to 39.9 ± 8.6%, p ≤ 0.05) [1]. In contrast, CP102 shows no such difference in unchanged drug excretion between normal and iron-overloaded states, confirming its resistance to iron-status-dependent metabolic alteration [1].

Drug metabolism Pharmacokinetics Iron chelator stability Hydroxypyridinones

Hepatic Non-Heme Iron Depletion: CP102 Efficacy in Murine Model

CP102 administered ad libitum in drinking water at 2 mg/mL significantly reduces both total hepatic non-heme iron and ferritin-stored iron levels in mice . This effect is observed without the need for parenteral administration, distinguishing CP102 from injectable chelators such as deferoxamine [1]. While comparative data with other oral HPO chelators in the same drinking water model are not reported, CP102 establishes a baseline for oral iron depletion in chronic supplementation protocols.

Hepatic iron Non-heme iron Ferritin Preclinical iron chelation

Prodrug Strategy: Biliary Excretion Enhancement with CP117

CP102 has a corresponding prodrug, CP117, designed to modify pharmacokinetic properties [1]. In normal rats, CP117 enhances biliary ⁵⁵Fe recovery by 7.9-fold compared to CP102's 5.2-fold enhancement [1]. This demonstrates that CP117 provides greater biliary iron clearance efficacy than the parent compound under normal physiological conditions, offering a tunable option for researchers requiring graded levels of biliary iron excretion [1].

Prodrug Biliary excretion Iron chelation Pharmacokinetic optimization

Definitive Preclinical and Research Applications for CP102 Based on Quantitative Differentiation


Investigating Biliary Iron Excretion Pathways in Iron-Overload Rodent Models

CP102 is specifically indicated for studies requiring quantification of biliary iron elimination under pathological iron overload. Based on the 12.6-fold enhancement in biliary ⁵⁵Fe recovery observed in iron-overloaded rats (vs. 5.2-fold in normal rats) [1], CP102 is uniquely suited for mechanistic investigations of iron mobilization from hepatic stores to bile. The compound's poor metabolism ensures that observed biliary iron clearance reflects chelator activity rather than variable metabolite contributions [2]. For experiments in normal iron-status animals, researchers should consider CP41 (11.5-fold biliary enhancement) [1] or CP117 (7.9-fold) [1] as more potent alternatives.

Metabolism-Independent Pharmacokinetic Studies Across Varying Iron Statuses

CP102 is the optimal HPO-class chelator for experimental designs in which iron status is a variable or is intentionally manipulated. Unlike CP20 (deferiprone), which shows a 2.2-fold increase in unchanged urinary drug excretion in iron-loaded rats (36.2% ± 9.9% → 78.7% ± 8.1%, p ≤ 0.02) [1], CP102 exhibits no significant metabolic alteration as a function of iron load. This metabolic stability eliminates confounding pharmacokinetic variability, making CP102 the compound of choice for longitudinal studies involving iron chelation before, during, and after iron supplementation or depletion interventions.

Chronic Oral Iron Chelation Protocols Requiring Non-Invasive Dosing

CP102 can be administered ad libitum in drinking water at 2 mg/mL to achieve significant reductions in hepatic non-heme and ferritin-stored iron in mice [1]. This oral delivery route avoids the stress artifacts, handling requirements, and inflammatory responses associated with repeated parenteral administration of chelators such as deferoxamine. For researchers designing long-term iron depletion studies in freely behaving rodents, CP102 provides a practical, scalable, and less invasive alternative to injectable chelators.

Comparative Prodrug Pharmacology: Evaluating CP102 vs. CP117

The existence of CP117 as a CP102 prodrug enables direct investigation of prodrug-mediated enhancement of biliary iron excretion. CP117 achieves 7.9-fold biliary ⁵⁵Fe recovery enhancement versus CP102's 5.2-fold in normal rats, representing a 52% increase in efficacy [1]. This paired compound system (parent + prodrug) is valuable for studies dissecting the relationship between chelator lipophilicity, absorption, first-pass metabolism, and hepatobiliary iron elimination. Researchers requiring maximal biliary iron clearance should select CP117; those needing a reference parent compound for structure-activity relationship (SAR) studies should select CP102.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP102

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.